molecular formula C16H17NO3 B5744454 2-ethoxy-N-(2-methoxyphenyl)benzamide

2-ethoxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B5744454
M. Wt: 271.31 g/mol
InChI Key: XNZDNGLYBOYRKS-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.12084340 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Abnormal Products in Synthesis: In the Bischler–Napieralski isoquinoline synthesis, certain benzamides, including compounds related to 2-ethoxy-N-(2-methoxyphenyl)benzamide, can result in abnormal reaction products. This aspect has implications for understanding reaction mechanisms in organic synthesis (Doi, Shirai, & Sato, 1997).

Materials Science and Engineering

  • Organogels and Perylenetetracarboxylic Diimides: A study explores organogels based on aggregates of perylenetetracarboxylic diimide compounds, which are related to this compound. These compounds show potential in the design of novel organogels (Wu, Xue, Shi, Chen, & Li, 2011).

Molecular Structure Analysis

  • X-ray Diffractions and DFT Calculations: A novel compound closely related to this compound has been analyzed using X-ray diffraction and Density Functional Theory (DFT) calculations. These methods are crucial for understanding the molecular structure and properties of such compounds (Demir et al., 2015).

Pharmacology and Medical Research

  • Neuroleptic Activity: Benzamides, including structures similar to this compound, have been studied for their neuroleptic activity. This research is significant for understanding the therapeutic potential of benzamide derivatives in treating mental disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Analytical Chemistry

  • Quantitative Analysis in Biological Matrices: Techniques such as micro-extraction and liquid chromatography-tandem mass spectrometry have been developed to quantify similar compounds in biological matrices, illustrating the analytical applications of these chemicals (Zalavadia, 2016).

Alzheimer's Disease Research

  • Living Brain Studies: Compounds structurally related to this compound have been used in PET imaging for studying serotonin receptors in the brains of Alzheimer's disease patients. This research contributes to the understanding of neurological changes in Alzheimer's disease (Kepe et al., 2006).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition: Studies on benzamide derivatives, closely related to this compound, show significant inhibition efficiency for mild steel corrosion in acidic environments. This highlights the potential application of such compounds in industrial corrosion protection (Mishra et al., 2018).

Properties

IUPAC Name

2-ethoxy-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-14-10-6-4-8-12(14)16(18)17-13-9-5-7-11-15(13)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZDNGLYBOYRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.